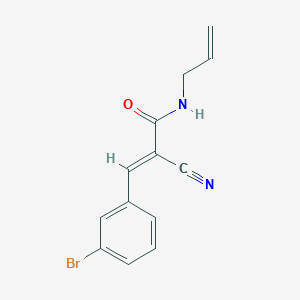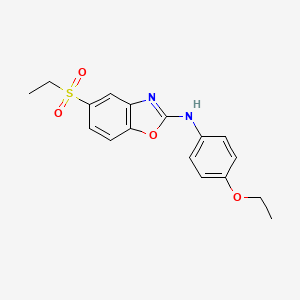![molecular formula C11H21NO3 B13581745 tert-butylN-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate](/img/structure/B13581745.png)
tert-butylN-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
tert-ButylN-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate can be synthesized through multiple synthetic routes. One common method involves the reaction of di-tert-butyl dicarbonate with 1-amino-1-(hydroxymethyl)cyclopropane hydrochloride . Another method includes the reductive cyclopropanation of N,N-dibenzyl-2-benzyloxyacetamide, followed by monohydrolysis and Curtius degradation . These methods typically yield the compound in moderate to high yields under controlled reaction conditions .
化学反応の分析
tert-ButylN-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The carbamate group can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
tert-ButylN-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate has several scientific research applications:
作用機序
The mechanism of action of tert-ButylN-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical processes . The hydroxymethyl group plays a crucial role in its reactivity and interaction with biological molecules .
類似化合物との比較
tert-ButylN-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate can be compared with similar compounds such as:
tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate: Similar in structure but differs in the substitution pattern on the cyclopropyl ring.
tert-Butyl 1-(bromomethyl)cyclopropyl carbamate: Contains a bromomethyl group instead of a hydroxymethyl group, leading to different reactivity and applications.
tert-Butyl (1-formylcyclopropyl)carbamate: Contains a formyl group, which affects its chemical properties and reactivity.
These compounds share structural similarities but differ in their functional groups, leading to unique chemical and biological properties .
特性
分子式 |
C11H21NO3 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC名 |
tert-butyl N-[1-[1-(hydroxymethyl)cyclopropyl]ethyl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-8(11(7-13)5-6-11)12-9(14)15-10(2,3)4/h8,13H,5-7H2,1-4H3,(H,12,14) |
InChIキー |
QFSLBIHRHAQJNT-UHFFFAOYSA-N |
正規SMILES |
CC(C1(CC1)CO)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3-Dimethylspiro[3.3]heptan-1-ol](/img/structure/B13581664.png)
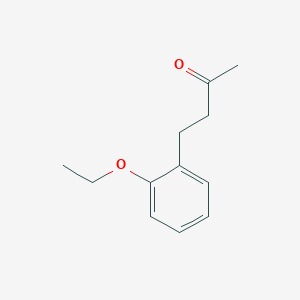
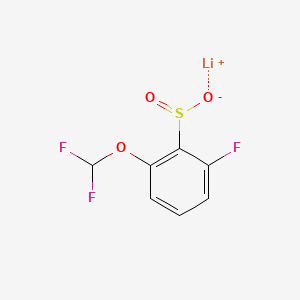
![2-(2-bromo-4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid](/img/structure/B13581671.png)
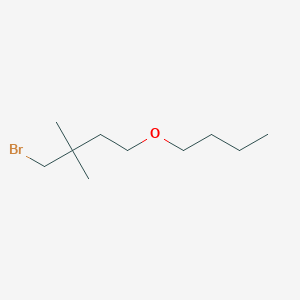
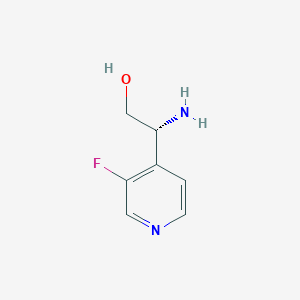
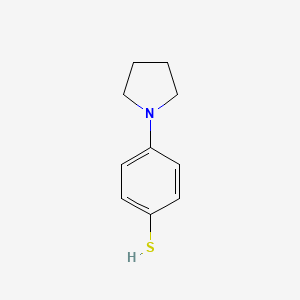
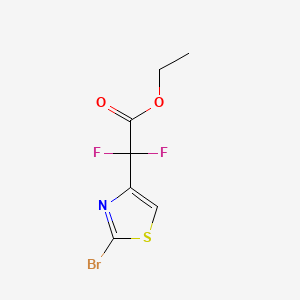

![rac-{[(1R,2S)-2-(trifluoromethyl)cyclohexyl]methyl}urea,cis](/img/structure/B13581696.png)
